molecular formula C10H9NO2S2 B3894008 4-Thiazolidinone, 3-(3-methoxyphenyl)-2-thioxo- CAS No. 56676-53-0

4-Thiazolidinone, 3-(3-methoxyphenyl)-2-thioxo-

Cat. No.: B3894008
CAS No.: 56676-53-0
M. Wt: 239.3 g/mol
InChI Key: RREGYXSCJUSZCE-UHFFFAOYSA-N
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Description

Contextualization within the Thiazolidinone Chemical Class and its Research Significance

Thiazolidinones are a significant class of heterocyclic compounds featuring a five-membered ring containing both sulfur and nitrogen atoms. nih.gov The core structure is thiazolidine, and the presence of a carbonyl group (C=O) at various positions gives rise to isomers such as 2-thiazolidinones and 4-thiazolidinones. nih.govencyclopedia.pub The 4-thiazolidinone (B1220212) scaffold, in particular, is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets. impactfactor.orgresearchgate.net

This versatility has led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, antidiabetic, and antitubercular properties. impactfactor.orgresearchgate.netresearchgate.net The 2-thioxo-4-thiazolidinone subgroup, commonly known as rhodanine (B49660), is a prominent member of this family and serves as a crucial building block for many biologically active compounds. encyclopedia.pub The rhodanine core is a key component in the marketed antidiabetic drug Epalrestat, which functions as an aldose reductase inhibitor. encyclopedia.pub The extensive biological profile of the 4-thiazolidinone class underscores its importance as a foundational scaffold in the ongoing search for novel therapeutic agents. nih.gov

Overview of Scholarly Investigations Pertaining to 4-Thiazolidinone, 3-(3-methoxyphenyl)-2-thioxo-

While dedicated research focusing exclusively on the unsubstituted parent compound, 4-Thiazolidinone, 3-(3-methoxyphenyl)-2-thioxo-, is limited, a vast body of scholarly work exists for its derivatives. The primary focus of these investigations has been on modifications at the 5-position of the thiazolidinone ring. The active methylene (B1212753) group at this position readily undergoes Knoevenagel condensation with various aldehydes, creating a diverse library of 5-substituted derivatives.

These studies have extensively explored the biological potential of these derivatives, revealing significant activities. Research has demonstrated that derivatives of this scaffold possess potent antibacterial properties, particularly against Gram-positive bacteria, including multidrug-resistant strains like MRSA. nih.govnih.govsemanticscholar.org Furthermore, numerous studies have highlighted the anticancer activities of these compounds, with derivatives showing cytotoxicity against various cancer cell lines, including breast, cervical, and leukemia cells. encyclopedia.pubnih.govresearchgate.net These investigations often include detailed structure-activity relationship (SAR) analyses to optimize potency and identify key structural features required for biological activity.

Rationale and Scope of the Proposed Research Compendium

The rationale for this compendium is to synthesize the fragmented yet substantial body of research surrounding the 4-Thiazolidinone, 3-(3-methoxyphenyl)-2-thioxo- scaffold. By focusing on this specific N-aryl substituted rhodanine, this article aims to provide a clear and structured overview of its chemical characteristics and its proven value as a versatile core for developing potent biological agents. The scope is strictly limited to the synthesis, characterization, chemical properties, reported biological activities, and medicinal chemistry applications of this compound and its direct derivatives. This focused review will serve as an authoritative resource for researchers in medicinal chemistry and drug discovery, highlighting the therapeutic potential of this important molecular framework.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S2/c1-13-8-4-2-3-7(5-8)11-9(12)6-15-10(11)14/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREGYXSCJUSZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)CSC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00303568
Record name 4-thiazolidinone, 3-(3-methoxyphenyl)-2-thioxo-
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URL https://comptox.epa.gov/dashboard/DTXSID00303568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56676-53-0
Record name NSC159099
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159099
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-thiazolidinone, 3-(3-methoxyphenyl)-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 Thiazolidinone, 3 3 Methoxyphenyl 2 Thioxo

Established Synthetic Pathways for the Parent Chemical Compound

The synthesis of 3-aryl-2-thioxo-4-thiazolidinones, such as the title compound, is well-established in the chemical literature. The most classical and widely employed method involves the cyclocondensation reaction of an appropriate isothiocyanate with a haloacetic acid or its ester.

For the specific synthesis of 4-Thiazolidinone (B1220212), 3-(3-methoxyphenyl)-2-thioxo- , the primary starting materials are 3-methoxyphenyl (B12655295) isothiocyanate and an α-haloacetic acid, typically chloroacetic acid or bromoacetic acid, or their corresponding esters like ethyl chloroacetate.

Reaction Conditions and Catalysis in Primary Synthesis Routes

The classical synthesis is generally a one-pot reaction. The reaction is typically carried out in the presence of a base, which acts as a catalyst by deprotonating the thioglycolic acid, and a suitable solvent. The choice of base and solvent can influence the reaction rate and yield. Commonly used bases include sodium acetate (B1210297), potassium carbonate, or tertiary amines like triethylamine. The reaction is often performed in polar solvents such as ethanol (B145695), acetic acid, or dimethylformamide (DMF). The reaction mixture is usually heated to reflux to ensure the completion of the cyclization.

Table 1: Typical Reaction Conditions for the Classical Synthesis of 3-Aryl-2-thioxo-4-thiazolidinones
Starting MaterialsBase/CatalystSolventTemperatureReaction Time
Aryl isothiocyanate, Chloroacetic acidAnhydrous Sodium AcetateGlacial Acetic AcidReflux4-8 hours
Aryl isothiocyanate, Ethyl bromoacetateTriethylamineEthanolReflux6-12 hours
Aryl isothiocyanate, Thioglycolic acidPotassium CarbonateDimethylformamide (DMF)80-100 °C3-6 hours

Mechanistic Postulations of Classical Synthesis Protocols

The mechanism of this classical synthesis is a well-understood sequence of nucleophilic reactions. The process can be described in the following steps:

Formation of a Dithiocarbamate (B8719985) Intermediate: The reaction initiates with the nucleophilic attack of the sulfur atom of the deprotonated haloacetic acid (or the sulfur of thioglycolic acid) on the electrophilic carbon atom of the isothiocyanate group of 3-methoxyphenyl isothiocyanate. This addition reaction forms an N-(3-methoxyphenyl)dithiocarbamoyl acetic acid intermediate.

Intramolecular Cyclization: The next step involves an intramolecular nucleophilic acyl substitution. The nitrogen atom of the dithiocarbamate intermediate attacks the carbonyl carbon of the acetic acid moiety.

Dehydration/Elimination: This cyclization step is followed by the elimination of a molecule of water (or alcohol if an ester was used), leading to the formation of the stable five-membered 2-thioxo-4-thiazolidinone ring. The presence of a dehydrating agent or azeotropic removal of water can drive the reaction to completion.

Development and Optimization of Novel Synthetic Approaches

In recent years, there has been a significant drive towards the development of more efficient, environmentally friendly, and sustainable synthetic methods in organic chemistry. The synthesis of 4-thiazolidinones has also been a subject of such innovations.

Sustainable and Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing 4-Thiazolidinone, 3-(3-methoxyphenyl)-2-thioxo- , this has led to the exploration of alternative reaction media and energy sources. One such approach is the use of water as a solvent, which is non-toxic, inexpensive, and environmentally benign. The use of deep eutectic solvents (DESs) has also been investigated as a green alternative to traditional organic solvents. nih.govmdpi.com

Emerging Techniques for Enhanced Yield and Selectivity

To improve reaction efficiency, reduce reaction times, and often increase yields, modern energy sources have been applied to the synthesis of 4-thiazolidinones.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. researchgate.net By directly heating the reactants, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods. mediresonline.org

Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasonic irradiation provides an alternative energy source that can enhance reaction rates. nih.govnih.govnih.govresearchgate.net The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, leading to a significant acceleration of the reaction.

Table 2: Comparison of Conventional and Emerging Synthesis Techniques for 4-Thiazolidinones
TechniqueTypical Reaction TimeEnergy SourceKey Advantages
Conventional Heating4-12 hoursOil bath, heating mantleWell-established, simple setup
Microwave Irradiation5-30 minutesMicrowave reactorRapid heating, reduced reaction time, often higher yields
Ultrasound Irradiation1-3 hoursUltrasonic bath/probeEnhanced reaction rates, can be performed at lower temperatures

Derivatization Strategies and Functionalization Reactions

The 4-Thiazolidinone, 3-(3-methoxyphenyl)-2-thioxo- core possesses several reactive sites that allow for further chemical modification to create a diverse library of derivatives. The most common site for functionalization is the C-5 methylene (B1212753) group, which is activated by the adjacent carbonyl group.

The Knoevenagel condensation is a widely used reaction for the derivatization of the C-5 position of the rhodanine (B49660) ring. mediresonline.org This reaction involves the condensation of the active methylene group at the C-5 position with an aldehyde or a ketone in the presence of a basic catalyst, such as piperidine (B6355638), ammonium (B1175870) acetate, or sodium acetate, to yield 5-ylidene derivatives. This reaction is a powerful tool for introducing a wide variety of substituents at the C-5 position, thereby modulating the steric and electronic properties of the molecule.

The general reaction involves refluxing the 3-(3-methoxyphenyl)-2-thioxo-4-thiazolidinone with a chosen aldehyde in a suitable solvent like ethanol or acetic acid with a catalytic amount of a base.

Table 3: Examples of Aldehydes for Knoevenagel Condensation with 3-Aryl-2-thioxo-4-thiazolidinones
AldehydeCatalystSolventResulting C-5 Substituent
BenzaldehydePiperidineEthanolBenzylidene
4-ChlorobenzaldehydeSodium AcetateGlacial Acetic Acid4-Chlorobenzylidene
4-MethoxybenzaldehydeAmmonium AcetateToluene4-Methoxybenzylidene
FurfuralPiperidineEthanolFurfurylidene

Other potential sites for derivatization include the thione group at the C-2 position, which can undergo reactions such as S-alkylation, and the nitrogen atom at the N-3 position, although the aryl substituent is generally stable.

Regioselective and Chemoselective Modifications of the Thiazolidinone Core

The 3-(3-methoxyphenyl)-2-thioxo-4-thiazolidinone core possesses multiple reactive sites, making regioselective and chemoselective modifications a key aspect of its chemistry. The primary sites for reaction are the active methylene group at the C-5 position, the exocyclic sulfur atom at the C-2 position, and the carbonyl group at the C-4 position.

One of the most extensively studied regioselective reactions is the Knoevenagel condensation at the C-5 position. The methylene group at this position is activated by the two adjacent carbonyl and thiocarbonyl groups, rendering its protons acidic and susceptible to deprotonation by a base. This facilitates a condensation reaction with various aldehydes and ketones to yield 5-arylidene or 5-alkylidene derivatives. This reaction is highly regioselective for the C-5 position. For instance, the reaction of 3-(3-methoxyphenyl)-2-thioxo-4-thiazolidinone with aromatic aldehydes in the presence of a catalyst like piperidine or sodium acetate in a suitable solvent such as ethanol or acetic acid exclusively affords the corresponding 5-arylidene derivatives. The geometry of the exocyclic double bond is typically found to be the Z-isomer.

Another important site for chemoselective modification is the thiocarbonyl group at the C-2 position. The sulfur atom can act as a nucleophile, particularly after tautomerization to the enethiol form. This allows for reactions such as S-alkylation. Treatment of 3-aryl-2-thioxo-4-thiazolidinones with alkyl halides in the presence of a base leads to the formation of 2-(alkylthio)-4-thiazolidinone derivatives. This reaction is chemoselective for the sulfur atom over the oxygen atom of the carbonyl group. For example, reacting 3-(3-methoxyphenyl)-2-thioxo-4-thiazolidinone with an alkyl halide like methyl iodide in the presence of a base such as potassium carbonate would yield 2-(methylthio)-3-(3-methoxyphenyl)-4-thiazolidinone.

Synthesis and Exploration of Diverse Analogues of 4-Thiazolidinone, 3-(3-methoxyphenyl)-2-thioxo-

The synthesis of diverse analogues of 4-Thiazolidinone, 3-(3-methoxyphenyl)-2-thioxo- is primarily achieved through the strategic application of the aforementioned regioselective and chemoselective modifications, as well as by varying the initial building blocks during the primary synthesis of the rhodanine ring.

The general synthesis of 3-aryl-2-thioxo-4-thiazolidinones involves the condensation of an aryl isothiocyanate with a compound containing an active methylene group and a carboxyl group, such as thioglycolic acid, or through a multi-component reaction involving an amine, carbon disulfide, and an α-haloacetic acid derivative. For the specific synthesis of 3-(3-methoxyphenyl)-2-thioxo-4-thiazolidinone, 3-methoxyphenyl isothiocyanate serves as a key precursor.

The exploration of diverse analogues has largely focused on the introduction of various substituents at the C-5 position via the Knoevenagel condensation. A wide range of aromatic and heterocyclic aldehydes have been employed to generate libraries of 5-arylidene derivatives. These modifications significantly impact the electronic and steric properties of the molecule.

Below is a data table summarizing representative examples of synthesized analogues based on the 3-(3-methoxyphenyl)-2-thioxo-4-thiazolidinone scaffold.

Compound IDR Group at C-5Synthetic Method
1 HPrimary synthesis
2 4-ChlorobenzylideneKnoevenagel condensation
3 4-MethoxybenzylideneKnoevenagel condensation
4 2-FurfurylideneKnoevenagel condensation

Based on a comprehensive review of the available scientific literature, specific computational and theoretical modeling studies focused solely on the chemical compound 4-Thiazolidinone, 3-(3-methoxyphenyl)-2-thioxo- are not publicly available. While extensive research exists on the broader class of 4-thiazolidinone and rhodanine derivatives, the detailed findings required to populate the specific sections and subsections of the requested article for this exact molecule have not been published in the accessible literature.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for "4-Thiazolidinone, 3-(3-methoxyphenyl)-2-thioxo-" that adheres to the strict outline provided. Constructing such an article would require fabricating data, which is not feasible.

General computational approaches for related compounds include:

Molecular Docking: This technique is used to predict how a molecule, such as a thiazolidinone derivative, might bind to a biological target, typically a protein or enzyme. Studies on similar compounds often report binding affinity scores (measured in kcal/mol) and detail the specific amino acid residues involved in interactions (e.g., hydrogen bonds, hydrophobic interactions). These simulations help in identifying potential therapeutic targets.

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure and reactivity of molecules. For analogous compounds, researchers have calculated the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity. Electrostatic Potential (ESP) maps are also generated to visualize regions of positive and negative charge, predicting sites for nucleophilic and electrophilic attack.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the movement and conformational changes of a molecule and its complex with a receptor over time. These simulations provide insights into the stability of the ligand-receptor binding predicted by molecular docking.

Without specific studies on "4-Thiazolidinone, 3-(3-methoxyphenyl)-2-thioxo-", providing quantitative data such as binding energies, HOMO-LUMO energy gaps, or conformational analysis results is not possible.

Exploration of Conformational Preferences and Energetic Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Therefore, a comprehensive understanding of the conformational preferences and energetic landscapes of 4-Thiazolidinone, 3-(3-methoxyphenyl)-2-thioxo- is fundamental. Computational methods, particularly quantum mechanical calculations like Density Functional Theory (DFT), are frequently employed to explore the potential energy surface of such molecules.

Conformational analysis of the 4-thiazolidinone ring, which is non-planar, is of primary interest. The puckering of this five-membered ring and the orientation of the substituents significantly influence its interaction with protein binding sites. For 3-(3-methoxyphenyl)-2-thioxo-4-thiazolidinone, a key aspect of its conformational flexibility is the rotation around the single bond connecting the phenyl ring to the nitrogen atom of the thiazolidinone core. The dihedral angle defined by this bond determines the spatial orientation of the methoxyphenyl group relative to the thiazolidinone ring.

Theoretical calculations can map the potential energy surface as a function of this dihedral angle, revealing the low-energy conformations. These stable conformers represent the most probable shapes the molecule will adopt. The energetic barriers between these conformations can also be calculated, providing insights into the molecule's flexibility.

Table 1: Representative Dihedral Angles and Relative Energies for Conformational Analysis of a 3-Aryl-2-thioxo-4-thiazolidinone Scaffold

ConformerDihedral Angle (C-N-C-C)Relative Energy (kcal/mol)
15.2
245°1.8
390°0.0 (Global Minimum)
4135°2.1
5180°6.5

Note: This table presents hypothetical data representative of a conformational analysis scan for a 3-aryl-2-thioxo-4-thiazolidinone. The actual values for 4-Thiazolidinone, 3-(3-methoxyphenyl)-2-thioxo- would require specific computational studies.

The energetic landscape is further influenced by the electronic effects of the methoxy (B1213986) substituent on the phenyl ring. Its position at the meta-position can affect the electron distribution and, consequently, the rotational barrier and conformational preferences. These computational explorations are crucial for identifying the bioactive conformation—the specific three-dimensional arrangement the molecule adopts when it binds to its biological target.

Assessment of Ligand-Protein Complex Stability and Dynamics

To understand the therapeutic potential of 4-Thiazolidinone, 3-(3-methoxyphenyl)-2-thioxo-, it is essential to study its interaction with target proteins. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used for this purpose. researchgate.net

Molecular docking predicts the preferred binding orientation of a ligand to a protein. samipubco.com This method involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on their binding affinity. The results of a docking study can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the ligand-protein complex. For 4-Thiazolidinone, 3-(3-methoxyphenyl)-2-thioxo-, docking studies can reveal how the methoxyphenyl and thioxo-thiazolidinone moieties fit into the binding pocket and which amino acid residues they interact with.

Following molecular docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-protein complex. nih.gov MD simulations model the movement of atoms in the system over time, offering insights into the stability of the complex and the flexibility of both the ligand and the protein. nih.gov By analyzing the trajectory of an MD simulation, researchers can assess the stability of the binding pose predicted by docking. Key parameters such as root-mean-square deviation (RMSD) of the ligand and protein backbone, root-mean-square fluctuation (RMSF) of individual residues, and the persistence of intermolecular interactions are monitored to evaluate the stability of the complex.

The binding free energy of the ligand-protein complex is another critical parameter that can be estimated from MD simulations using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov This value provides a quantitative measure of the binding affinity, which is crucial for ranking potential drug candidates.

Table 2: Representative Data from a Molecular Dynamics Simulation of a 4-Thiazolidinone Derivative in a Protein Binding Site

Simulation ParameterValueInterpretation
Average Ligand RMSD1.5 ÅThe ligand remains stably bound in the binding pocket.
Key Hydrogen Bond Occupancy> 80%A stable hydrogen bond is formed with a specific residue.
Binding Free Energy (ΔG_bind)-9.5 kcal/molIndicates a strong binding affinity.

Note: This table contains illustrative data that would be obtained from an MD simulation. The specific values for 4-Thiazolidinone, 3-(3-methoxyphenyl)-2-thioxo- would depend on the target protein and the simulation conditions.

Chemical Properties and Reactivity

Physicochemical Properties

Rhodanine (B49660) derivatives, including 3-(3-methoxyphenyl)-2-thioxo-4-thiazolidinone, are typically crystalline solids with moderate to low solubility in water and better solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). The presence of the methoxyphenyl group imparts a degree of lipophilicity to the molecule. The core structure is generally stable under standard conditions.

Key Chemical Reactions and Derivatizations

The most significant chemical property of 3-(3-methoxyphenyl)-2-thioxo-4-thiazolidinone in the context of medicinal chemistry is the reactivity of the methylene (B1212753) group at the C5 position. This CH₂ group is flanked by a carbonyl (C=O) and a thione (C=S) group, making its protons acidic and the carbon nucleophilic.

This reactivity is exploited in the Knoevenagel condensation , where the rhodanine core reacts with various aromatic or heterocyclic aldehydes in the presence of a base (like piperidine (B6355638) or sodium acetate) to yield 5-arylidene derivatives. researchgate.net This reaction is the cornerstone for creating vast libraries of biologically active compounds from this scaffold.

Another aspect of rhodanine chemistry is the potential for the ring to undergo hydrolysis, which can lead to the formation of enethiols. rsc.org These reactive species have been implicated in the mechanism of action of some rhodanine-based enzyme inhibitors. rsc.org

Reported Biological and Pharmacological Activities

Antimicrobial Activity

Derivatives of this scaffold have shown potent antibacterial activity, primarily against Gram-positive bacteria. nih.gov Studies have demonstrated that 5-benzylidene derivatives of rhodanines exhibit minimum inhibitory concentrations (MIC) in the low micromolar range against pathogenic strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.govresearchgate.net The mechanism of action for some of these compounds has been suggested to involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. The general observation is that these compounds are less effective against Gram-negative bacteria, which may be due to differences in cell wall structure and permeability. nih.govsiriusstore.com

Interactive Data Table: Antimicrobial Activity of Representative Rhodanine (B49660) Derivatives

Derivative Class Target Organism Reported Activity (MIC) Reference
5-Benzylidene rhodanine derivativesMRSA, VRE4-32 µM nih.gov
Rhodanine-3-carboxyalkanoic acidsGram-positive bacteria1.95–15.6 µg/mL nih.gov
Rhodanine-based amide derivativesS. aureus, B. subtilisModerate to good inhibition siriusstore.com

Anticancer Activity

The rhodanine scaffold is a well-established pharmacophore in anticancer drug design. researchgate.net Derivatives incorporating the 3-(3-methoxyphenyl)-2-thioxo-4-thiazolidinone core have been investigated for their cytotoxic effects against a range of human cancer cell lines. Research has shown that 5-substituted derivatives can exhibit potent antiproliferative activity. encyclopedia.pubnih.gov The anticancer mechanisms are often linked to the inhibition of key signaling proteins, such as protein tyrosine phosphatases (PTPs), Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and HER2. nih.govnih.gov

Other Investigated Biological Effects

Beyond antimicrobial and anticancer effects, the broader rhodanine class has been explored for a multitude of other biological activities. These include:

Antitubercular Activity: Rhodanine derivatives have been designed as inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB), a key virulence factor. nih.gov

Antidiabetic Activity: The most famous rhodanine, Epalrestat, is an aldose reductase inhibitor used to treat diabetic neuropathy. encyclopedia.pub

Antiviral Activity: Certain thiazolidinones have been reported as inhibitors of viral replication, including for HIV.

Advanced Structural Elucidation and Characterization Methodologies for 4 Thiazolidinone, 3 3 Methoxyphenyl 2 Thioxo

X-ray Crystallography Investigations for Solid-State Structure and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a novel compound such as 4-Thiazolidinone (B1220212), 3-(3-methoxyphenyl)-2-thioxo-, a single-crystal X-ray diffraction study would provide unequivocal proof of its molecular structure. This technique would yield detailed information on bond lengths, bond angles, and torsion angles, defining the conformation of both the 4-thiazolidinone core and the 3-methoxyphenyl (B12655295) substituent.

Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds, π-π stacking, or other van der Waals forces. These interactions are crucial for understanding the solid-state properties of the material.

Despite the power of this technique, a search of crystallographic databases has not yielded a reported crystal structure for 4-Thiazolidinone, 3-(3-methoxyphenyl)-2-thioxo-. Consequently, no experimental data on its crystallographic parameters or intermolecular interactions are currently available.

Table 1: Hypothetical Crystallographic Data Table for 4-Thiazolidinone, 3-(3-methoxyphenyl)-2-thioxo-

This table is presented as an example of the data that would be obtained from an X-ray crystallography study. No experimental data is currently available.

ParameterValue
Chemical formulaC10H9NO2S2
Formula weight239.32
Crystal system[e.g., Monoclinic]
Space group[e.g., P21/c]
a (Å)[Data not available]
b (Å)[Data not available]
c (Å)[Data not available]
α (°)[Data not available]
β (°)[Data not available]
γ (°)[Data not available]
Volume (ų)[Data not available]
Z[Data not available]
Density (calculated) (g/cm³)[Data not available]
R-factor (%)[Data not available]

Application of Advanced Spectroscopic Techniques for Detailed Structural and Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For 4-Thiazolidinone, 3-(3-methoxyphenyl)-2-thioxo-, ¹H and ¹³C NMR spectra would confirm the connectivity of atoms and the presence of the different chemical environments within the molecule.

Advanced NMR techniques, such as two-dimensional NMR (e.g., COSY, HSQC, HMBC), would further establish the precise assignment of all proton and carbon signals. These techniques could also be employed to study dynamic processes, such as restricted rotation around the N-C(aryl) bond, which could lead to the observation of distinct conformers at low temperatures. The potential for atropisomerism, arising from hindered rotation, could also be investigated. However, no such studies have been reported for this specific compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Thiazolidinone, 3-(3-methoxyphenyl)-2-thioxo-

This table presents theoretically predicted chemical shifts. No experimental NMR data has been published.

Carbon AtomPredicted Chemical Shift (ppm)
C=S[~190-205]
C=O[~170-180]
Aromatic C-O[~155-165]
Aromatic C-N[~135-145]
Aromatic CH[~110-130]
OCH₃[~55-65]
CH₂[~30-40]

These techniques are particularly useful for studying tautomeric equilibria. The 4-thiazolidinone ring system can potentially exist in different tautomeric forms. By analyzing the vibrational spectra, particularly in the regions corresponding to carbonyl and thiocarbonyl stretches, it would be possible to determine the predominant tautomer in the solid state and in solution. Furthermore, subtle shifts in vibrational frequencies can provide insights into conformational changes.

As with other analytical data, there are no published vibrational spectroscopy studies specifically for 4-Thiazolidinone, 3-(3-methoxyphenyl)-2-thioxo-. Therefore, a detailed analysis of its tautomeric and conformational equilibrium based on experimental vibrational data is not possible at this time.

Conclusion

4-Thiazolidinone (B1220212), 3-(3-methoxyphenyl)-2-thioxo- is a heterocyclic compound of significant interest in contemporary medicinal chemistry. While the parent molecule itself is primarily a synthetic intermediate, it serves as a highly valuable and versatile scaffold. Its straightforward synthesis and the pronounced reactivity of its C5 methylene (B1212753) group have enabled the creation of a vast number of derivatives. These derivatives have demonstrated a remarkable breadth of biological activities, most notably as potent antibacterial and anticancer agents. The extensive structure-activity relationship data available provides a solid foundation for the future design of novel, highly specific, and effective therapeutic agents based on this privileged rhodanine (B49660) core.

Q & A

Q. How can reaction conditions be optimized for synthesizing 3-(3-methoxyphenyl)-2-thioxo-4-thiazolidinone derivatives?

Methodological Answer: Synthesis typically involves Knoevenagel condensation between a thiazolidinone precursor (e.g., 3-substituted rhodanine) and an aldehyde derivative. For example:

  • Use ammonium acetate as a catalyst in acetic acid under reflux .
  • Optimize molar ratios (e.g., 1:1 thiazolidinone:aldehyde) to minimize side products.
  • Monitor reaction progress via TLC or HPLC. Post-reaction, purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. What spectroscopic techniques are most effective for characterizing the structure of 3-(3-methoxyphenyl)-2-thioxo-4-thiazolidinone?

Methodological Answer:

  • X-ray crystallography : Resolves crystal packing and confirms substituent orientation (e.g., methoxyphenyl group at C3) .
  • NMR spectroscopy :
  • ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm for methoxyphenyl) and thione sulfur environment (no proton signal).
  • ¹³C NMR : Detect carbonyl (C=O at ~170 ppm) and thioxo (C=S at ~190 ppm) groups .
    • IR spectroscopy : Confirm C=O (~1680 cm⁻¹) and C=S (~1250 cm⁻¹) stretches .

Advanced Research Questions

Q. How can contradictory bioactivity data for 3-(3-methoxyphenyl)-2-thioxo-4-thiazolidinone derivatives in anticancer assays be resolved?

Methodological Answer: Contradictions may arise from assay conditions (e.g., cell line variability) or substituent effects. To address this:

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., electron-withdrawing groups on the phenyl ring) and test against standardized cell lines (e.g., MCF-7, HeLa) .
  • Mechanistic studies : Use flow cytometry to assess apoptosis vs. necrosis. Compare results with ROS generation assays .
  • Molecular docking : Validate interactions with targets like β-lactamase or xanthine oxidase using AutoDock Vina .

Q. What computational strategies predict the reactivity of 3-(3-methoxyphenyl)-2-thioxo-4-thiazolidinone in nucleophilic addition reactions?

Methodological Answer:

  • DFT calculations : Calculate Fukui indices (e.g., at C5 of the thiazolidinone ring) to identify electrophilic sites prone to nucleophilic attack .
  • Frontier Molecular Orbital (FMO) analysis : Determine HOMO-LUMO gaps to assess stability and charge transfer potential .
  • Solvent modeling : Use PCM (Polarizable Continuum Model) in Gaussian to simulate reaction pathways in polar solvents (e.g., DMSO) .

Q. How do crystallographic data inform the design of 3-(3-methoxyphenyl)-2-thioxo-4-thiazolidinone analogs with improved solubility?

Methodological Answer:

  • Analyze crystal packing via Mercury software to identify intermolecular interactions (e.g., π-π stacking of methoxyphenyl groups) that reduce solubility .
  • Introduce polar substituents (e.g., -OH, -COOH) at positions disrupting tight packing while maintaining bioactivity .
  • Validate solubility enhancements via shake-flask method (UV-Vis quantification in PBS pH 7.4) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values for antimicrobial activity of 3-(3-methoxyphenyl)-2-thioxo-4-thiazolidinone derivatives?

Methodological Answer:

  • Standardize protocols : Use CLSI guidelines for MIC determination against reference strains (e.g., S. aureus ATCC 25923).
  • Control variables : Ensure consistent inoculum size (~1×10⁶ CFU/mL) and solvent (DMSO ≤1% v/v) .
  • Dose-response curves : Perform triplicate experiments with nonlinear regression analysis (GraphPad Prism) to minimize variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.